8-Cyclopropyloctanal
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Overview
Description
8-Cyclopropyloctanal is an organic compound characterized by the presence of a cyclopropyl group attached to an octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropyloctanal typically involves the formation of the cyclopropyl group followed by its attachment to the octanal chain. One common method involves the cyclopropanation of an appropriate alkene precursor using reagents such as diiodomethane and zinc-copper couple (Simmons-Smith reaction) under controlled conditions . The resulting cyclopropyl derivative is then subjected to further reactions to introduce the aldehyde group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification processes such as distillation and crystallization to obtain the desired compound in high purity. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 8-Cyclopropyloctanoic acid.
Reduction: 8-Cyclopropyloctanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Cyclopropyloctanal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Cyclopropyloctanal involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar structure with a hydroxyl group instead of an aldehyde group.
Cyclopropylcarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Cyclopropylamine: Features an amine group in place of the aldehyde group.
Uniqueness: 8-Cyclopropyloctanal is unique due to the presence of both a cyclopropyl group and an aldehyde group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
8-cyclopropyloctanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c12-10-6-4-2-1-3-5-7-11-8-9-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIRCJLMHIORAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCCCCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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